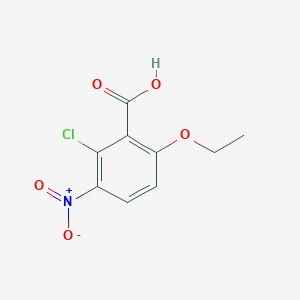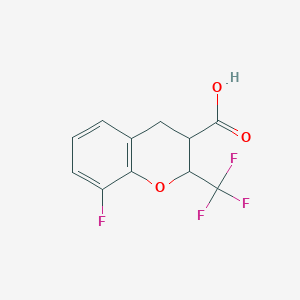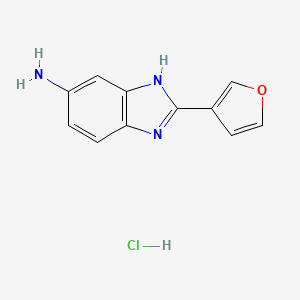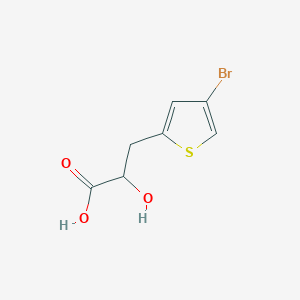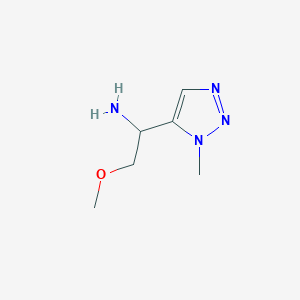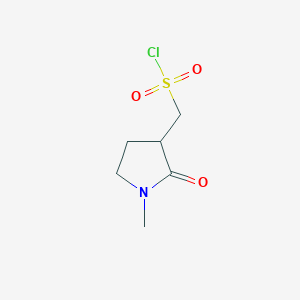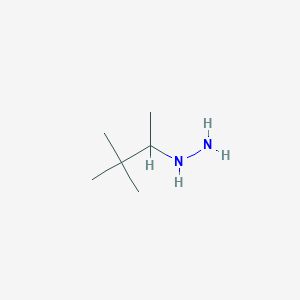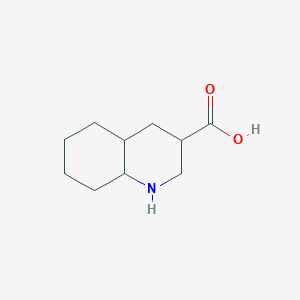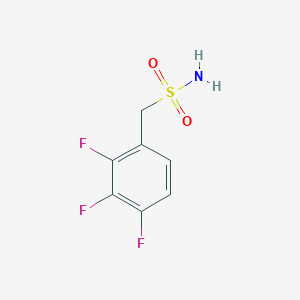
(2,3,4-Trifluorophenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3,4-Trifluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C(_7)H(_6)F(_3)NO(_2)S and a molecular weight of 225.19 g/mol . This compound is characterized by the presence of three fluorine atoms attached to a phenyl ring, along with a methanesulfonamide group. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of (2,3,4-Trifluorophenyl)methanesulfonamide typically involves the reaction of 2,3,4-trifluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
(2,3,4-Trifluorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction.
Applications De Recherche Scientifique
(2,3,4-Trifluorophenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of (2,3,4-Trifluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable compound in drug discovery and development. The exact pathways and targets depend on the specific application and research context .
Comparaison Avec Des Composés Similaires
(2,3,4-Trifluorophenyl)methanesulfonamide can be compared with other trifluoromethyl-substituted sulfonamides, such as:
- (2,4,6-Trifluorophenyl)methanesulfonamide
- (3,4,5-Trifluorophenyl)methanesulfonamide
These compounds share similar structural features but differ in the position of the fluorine atoms on the phenyl ring. This positional variation can lead to differences in their chemical reactivity, biological activity, and industrial applications .
Propriétés
Formule moléculaire |
C7H6F3NO2S |
|---|---|
Poids moléculaire |
225.19 g/mol |
Nom IUPAC |
(2,3,4-trifluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H6F3NO2S/c8-5-2-1-4(3-14(11,12)13)6(9)7(5)10/h1-2H,3H2,(H2,11,12,13) |
Clé InChI |
IOAXTNNJRORWLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1CS(=O)(=O)N)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13207984.png)

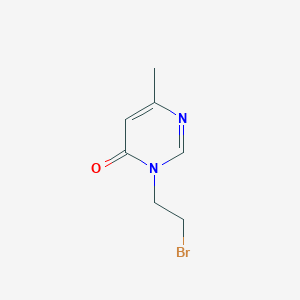
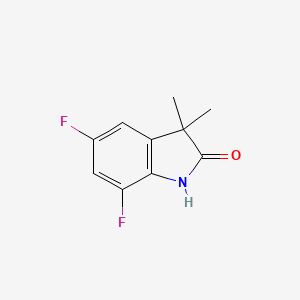
![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]carbamate](/img/structure/B13208018.png)
